2-(2,5-Difluorophenoxy)pyridine-4-carboxylic acid
Overview
Description
2-(2,5-Difluorophenoxy)pyridine-4-carboxylic acid, also known as 2,5-difluorophenoxypyridine-4-carboxylic acid (DFPPCA), is an organic compound with a chemical formula of C7H4F2NO2. It is a white, crystalline solid that is soluble in water, ethanol, and other polar solvents. DFPPCA is a versatile compound that has been used in a variety of scientific applications, including synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Ketone Synthesis from Carboxylic Acids
A study by Keumi et al. (1988) explored the use of related compounds in the synthesis of ketones from carboxylic acids and aromatic hydrocarbons. This process involved dehydration reactions to yield benzophenones, indicating the potential utility of similar compounds in organic synthesis and chemical reactions (Keumi, Yoshimura, Shimada, & Kitajima, 1988).
Synthesis of Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids
Cottet et al. (2003) demonstrated methods for synthesizing various pyridinecarboxylic acids with trifluoromethyl substituents. Their work provides a foundation for the synthesis of similar compounds like 2-(2,5-Difluorophenoxy)pyridine-4-carboxylic acid, highlighting its relevance in the development of new chemical entities (Cottet, Marull, Lefebvre, & Schlosser, 2003).
Antimicrobial Activities and DNA Interactions
Tamer et al. (2018) investigated the antimicrobial properties and DNA interactions of pyridinecarboxylic acid derivatives. This suggests potential biomedical applications of similar compounds in the realm of antimicrobial activity and molecular biology (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).
Supramolecular Synthons in Crystal Engineering
The work of Vishweshwar et al. (2002) on carboxylic acid-pyridine supramolecular synthons in crystal structures can provide insight into the structural properties of compounds like 2-(2,5-Difluorophenoxy)pyridine-4-carboxylic acid. This is crucial for understanding its potential applications in crystal engineering and material science (Vishweshwar, Nangia, & Lynch, 2002).
Reactive Extraction and Pharmaceutical Applications
Datta and Kumar (2014) examined the reactive extraction of pyridine-2-carboxylic acid, highlighting its use in the production of pharmaceuticals, herbicides, and metal salts. This underlines the industrial and pharmaceutical relevance of similar compounds (Datta & Kumar, 2014).
Selective Oxygen Reduction in Electrocatalysis
Matson et al. (2012) explored the use of pyridyl derivatives in electrocatalysis, particularly in the selective reduction of oxygen in acidic solutions. This research indicates potential applications of similar compounds in catalysis and energy conversion (Matson, Carver, Von Ruden, Yang, Raugei, & Mayer, 2012).
Carboxylic Acid Deoxyfluorination
Brittain and Cobb (2021) discussed the use of pentafluoropyridine in the deoxyfluorination of carboxylic acids. Their findings are relevant for understanding the chemical properties and reactivities of similar compounds like 2-(2,5-Difluorophenoxy)pyridine-4-carboxylic acid (Brittain & Cobb, 2021).
properties
IUPAC Name |
2-(2,5-difluorophenoxy)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO3/c13-8-1-2-9(14)10(6-8)18-11-5-7(12(16)17)3-4-15-11/h1-6H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRGCSQKRRUWJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC2=NC=CC(=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801234004 | |
Record name | 2-(2,5-Difluorophenoxy)-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801234004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1199215-67-2 | |
Record name | 2-(2,5-Difluorophenoxy)-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,5-Difluorophenoxy)-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801234004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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